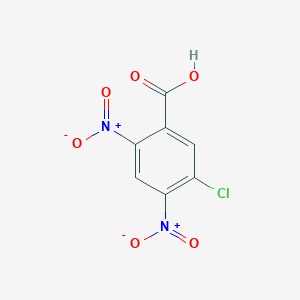

5-Chlor-2,4-dinitrobenzoesäure

Übersicht

Beschreibung

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as 5-chloro-2,3,4-trifluorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid are mentioned, which suggests that 5-chloro-2,4-dinitrobenzoic acid could potentially be used in similar contexts, such as in the synthesis of pharmaceuticals or as a component in co-crystallization studies to understand molecular interactions.

Synthesis Analysis

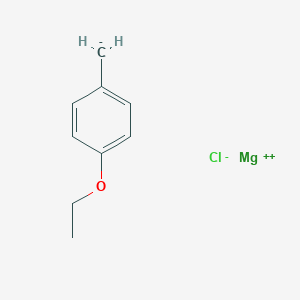

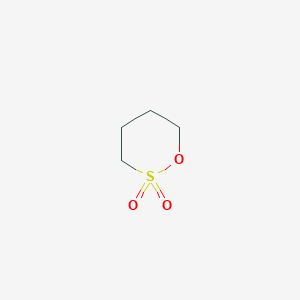

The synthesis of related compounds involves multiple steps, including nitration, selective reduction, diazotisation, and chlorination to obtain 5-chloro-2,3,4-trifluorobenzoic acid . Another synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods could potentially be adapted for the synthesis of 5-chloro-2,4-dinitrobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-chloro-2,4-dinitrobenzoic acid would likely exhibit strong electron-withdrawing effects due to the presence of nitro groups, which could influence its reactivity and interaction with other molecules. Co-crystallization studies of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have been used to determine crystal structures and understand molecular interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 5-chloro-2,4-dinitrobenzoic acid are not detailed in the provided papers, the presence of nitro groups and a chloro substituent suggests that it could participate in various chemical reactions. For example, it could potentially undergo further nitration, reduction to form amines, or be used in the formation of amide bonds in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2,4-dinitrobenzoic acid can be inferred from related compounds. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with other molecules has been shown to result in different hydrogen-bonded and π–π-bonded structures, which could also be relevant for 5-chloro-2,4-dinitrobenzoic acid . Additionally, the formation of salts and acid salts with various pharmaceutical agents indicates the potential for 5-chloro-2,4-dinitrobenzoic acid to form similar interactions .

Wissenschaftliche Forschungsanwendungen

5-Chlor-2,4-dinitrobenzoesäure: Anwendungen in der wissenschaftlichen Forschung

Spektrophotometrische Analyse: this compound kann in spektrophotometrischen Verfahren zur Bestimmung bestimmter pharmazeutischer Verbindungen verwendet werden. Seine Absorptionseigenschaften ermöglichen es ihm, als Chromophor-Sonde zu fungieren und unterstützen die Analyse komplexer Gemische durch Kapillarelektrophorese .

Synthese von Derivaten: Diese Verbindung kann als Vorläufer für die Synthese verschiedener Derivate wie Benzoylchloride dienen, die weitere Anwendungen in der organischen Synthese und pharmazeutischen Forschung haben .

Biochemische Forschung: In der biochemischen Forschung könnte this compound zur Untersuchung der Enzymkin

Safety and Hazards

5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

Eigenschaften

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

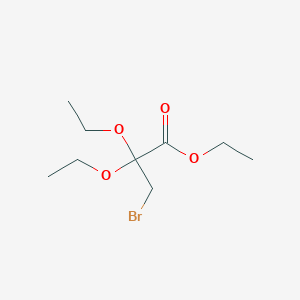

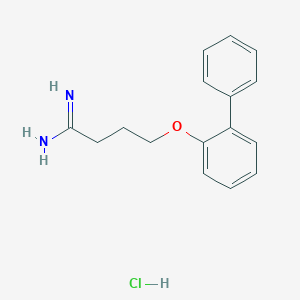

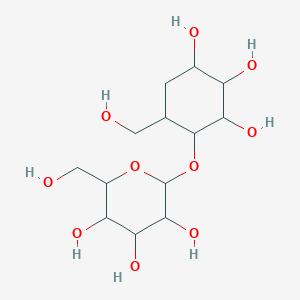

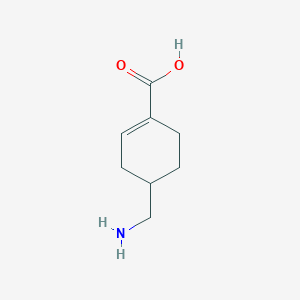

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

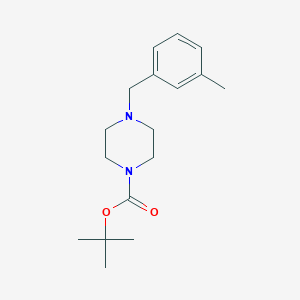

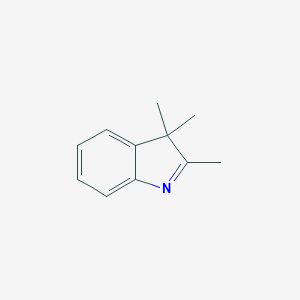

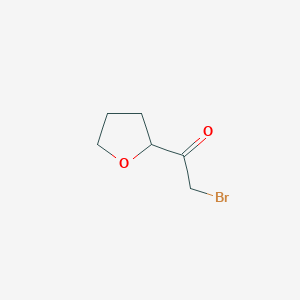

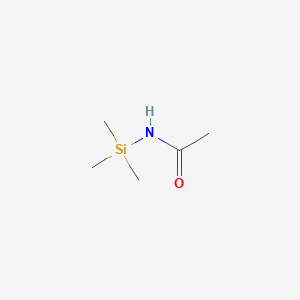

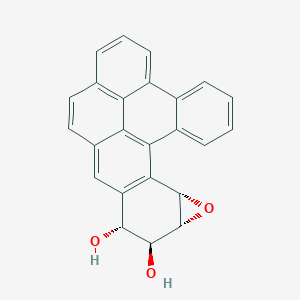

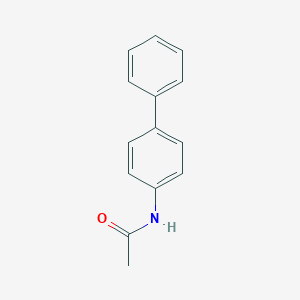

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.